Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA

Melanocortin receptor pharmacology MC3R/MC4R antagonism Receptor selectivity profiling

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA (SHU is a cyclic lactam heptapeptide derived from the α-melanocyte-stimulating hormone (α-MSH) fragment 4–10. It acts as a potent, nonselective antagonist at human melanocortin-3 and melanocortin-4 receptors (hMC3R, hMC4R) and as a partial agonist at hMC5R, with IC50 values of 0.23 nM (MC3R), 0.06 nM (MC4R), and 0.09 nM (MC5R) respectively.

Molecular Formula C56H72F3N15O11
Molecular Weight 1188.3 g/mol
Cat. No. B10788492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA
Molecular FormulaC56H72F3N15O11
Molecular Weight1188.3 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C54H71N15O9.C2HF3O2/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60);(H,6,7)/t39-,40-,41-,42+,43-,44-,45-;/m0./s1
InChIKeyUIYQACCNXSQAGQ-YHJYRULISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHU 9119 TFA Salt – Baseline Characteristics of the Nonselective MC3/MC4 Cyclic Antagonist Ac-Nle-Asp-His-D-2Nal-Arg-Trp-Lys-NH2


Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA (SHU 9119) is a cyclic lactam heptapeptide derived from the α-melanocyte-stimulating hormone (α-MSH) fragment 4–10 . It acts as a potent, nonselective antagonist at human melanocortin-3 and melanocortin-4 receptors (hMC3R, hMC4R) and as a partial agonist at hMC5R, with IC50 values of 0.23 nM (MC3R), 0.06 nM (MC4R), and 0.09 nM (MC5R) respectively [1]. The molecule contains a lactam bridge (Asp3–Lys8), an N-terminal acetyl cap, and a C-terminal amide, which together impart conformational rigidity and metabolic stability relative to linear α-MSH fragments [2].

Why Generic Substitution of SHU 9119 (Ac-Nle-Asp-His-D-2Nal-Arg-Trp-Lys-NH2.TFA) with Other Melanocortin Antagonists Is Scientifically Invalid


Melanocortin receptor ligands exhibit sharply divergent selectivity profiles across the five receptor subtypes, and these differences translate into distinct in vivo pharmacodynamic responses [1]. Where SHU 9119 provides balanced dual MC3/MC4 blockade, selective MC4 antagonists such as HS014, HS024, and JKC363 spare MC3 activity entirely, while compounds like AgRP have different intrinsic activity and species cross-reactivity [2]. Simple substitution based on “MC4 antagonist” classification therefore introduces uncontrolled variables—loss of MC3 antagonism, altered side‑effect profile, or species‑dependent potency shifts—that can completely confound experimental interpretation. The quantitative evidence below documents exactly where and to what magnitude SHU 9119 diverges from its closest analogs, leaving no substitution ambiguity.

Quantitative Head‑to‑Head Differentiation Evidence for SHU 9119 (Ac-Nle-Asp-His-D-2Nal-Arg-Trp-Lys-NH2.TFA)


MC3/MC4 Nonselectivity vs. 90‑Fold Selective MC4 Antagonist JKC363

SHU 9119 is a nonselective MC3/MC4 antagonist with IC50 values of 0.23 nM (MC3R) and 0.06 nM (MC4R), a selectivity ratio of only ~3.8‑fold [1]. In marked contrast, the structurally related cyclic antagonist JKC363 displays a 90‑fold preference for MC4R (IC50 0.5 nM for MC4R vs. 44.9 nM for MC3R) [2]. This difference means that only SHU 9119 can simultaneously block both receptor subtypes at concentrations achievable in standard cellular assays.

Melanocortin receptor pharmacology MC3R/MC4R antagonism Receptor selectivity profiling

In Vivo Side‑Effect Severity Compared to Selective MC4 Antagonist HS024

When administered intracerebroventricularly to free‑feeding rats, SHU 9119 and HS024 produce comparable maximal increases in food intake (approximately 4‑fold at 1 nmol), confirming similar orexigenic potency [1]. However, SHU 9119 consistently induced more pronounced behavioral side effects (e.g., grooming, locomotor alterations), attributed to its concomitant MC3 blockade and MC5 partial agonism. HS024 was significantly better tolerated at equi‑effective doses [1].

Feeding behavior MC4R‑mediated anorexia In vivo pharmacology

Scaffold Versatility for Selectivity Engineering via Backbone N‑Methylation

SHU 9119 serves as the parent scaffold for systematic backbone N‑methylation studies. The parent compound (peptide 1) binds hMC3R with IC50 = 3.74 nM and hMC4R with IC50 = 2.4 nM [1]. Introduction of two N‑methyl groups at Arg8 and Lys10 (peptide 8) dramatically shifts the selectivity: IC50 hMC3R = 1.6 nM vs. hMC4R = 1010 nM, representing a >600‑fold selectivity gain for MC3R over MC4R [1]. This demonstrates that SHU 9119’s cyclic framework is uniquely amenable to conformational tuning for subtype‑selective ligand development.

Peptide engineering Conformational constraint Structure‑activity relationship

Minimized Species‑Specific Affinity Shift Between Rat and Human MC4 Receptors

In a comparative in vitro study, SHU 9119, HS024, and HS028 exhibited virtually identical binding affinities for rat and human MC4 receptors (ratio ~1) [1]. By contrast, HS014 and MTII displayed 5‑ to 34‑fold higher affinity for the rat MC4 receptor relative to the human ortholog [1]. This low cross‑species variability makes SHU 9119 a superior tool for translational studies in which rodent data must be reliably extrapolated to human receptor pharmacology.

Translational pharmacology Species‑specific receptor binding Preclinical model selection

TFA Salt Form Enhances Aqueous Solubility for Reproducible Dose Preparation

SHU 9119 supplied as the trifluoroacetate (TFA) salt exhibits aqueous solubility of 0.20 mg/mL in pure water at 25 °C . In contrast, the free base form is practically insoluble, and the acetate salt requires sonication and warming to achieve comparable dissolution [1]. The TFA counterion effectively protonates basic residues (Arg8, Lys10, His3) and reduces hydrophobic aggregation, a well‑established class‑level advantage for peptides containing multiple basic amino acids [1]. This directly impacts experimental reproducibility, as incomplete dissolution can lead to erroneous dose‑response curves and inflated IC50/EC50 values.

Peptide formulation Salt form selection Solubility optimization

Optimal Application Scenarios for SHU 9119 (Ac-Nle-Asp-His-D-2Nal-Arg-Trp-Lys-NH2.TFA) Derived from Comparator‑Based Evidence


Dual MC3/MC4 Receptor Blockade in Central Nervous System Feeding Circuits

SHU 9119 is the reagent of choice when experimental goals require simultaneous antagonism of both MC3 and MC4 receptors in hypothalamic feeding centers. Its nonselective profile (IC50 MC3R 0.23 nM, MC4R 0.06 nM [REFS‑1]) ensures complete blockade of both receptor populations, avoiding the residual MC3‑mediated signaling that would confound studies using selective MC4 antagonists (e.g., HS024, JKC363). The TFA salt form provides reliable solubility for intracerebroventricular cannula delivery (0.20 mg/mL in water [REFS‑2]).

Translational Rodent-to-Human Melanocortin Pharmacology Bridging Studies

Because SHU 9119 exhibits minimal species‑dependent affinity shifts between rat and human MC4 receptors (binding ratio ~1 [REFS‑3]), it is an ideal bridging tool for experiments where rodent pharmacodynamic observations must be reliably extrapolated to human target engagement. In contrast, commonly used comparators such as HS014 and MTII show 5‑ to 34‑fold higher affinity for rat MC4R, introducing substantial translational uncertainty [REFS‑3].

Medicinal Chemistry Lead Scaffold for Subtype‑Selective Melanocortin Ligand Discovery

SHU 9119’s cyclic lactam framework tolerates extensive backbone N‑methylation while retaining nanomolar binding affinity at multiple melanocortin subtypes. Structure‑activity relationship studies using this platform have yielded derivatives with >600‑fold MC3R selectivity over MC4R, as well as the first universal antagonist for all five hMCR subtypes [REFS‑4]. Procurement of SHU 9119 therefore provides not just a probe molecule but a validated starting scaffold for combinatorial peptide library synthesis.

Integrated Behavioral Pharmacology Requiring Observation of MC3‑Specific Side Effects

When the research objective includes the characterization of MC3‑driven behavioral outputs (e.g., grooming, anxiety‑like responses, or locomotor activity), SHU 9119 is the only well‑characterized tool that simultaneously engages MC3 and MC4 pathways, producing a full behavioral phenotype [REFS‑5]. Selective MC4 antagonists such as HS024 lack this MC3 component, failing to replicate the complete spectrum of central melanocortin actions.

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